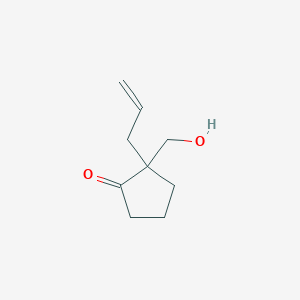
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a prop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formaldehyde in the presence of a phosphine catalyst, such as tributylphosphine or dimethylphenylphosphine . The reaction is typically carried out in a suitable solvent system to ensure high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents can be optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethyl-2-cyclopenten-1-one: Similar structure but lacks the prop-2-enyl group.
2-(Hydroxymethyl)-2-prop-2-enylcyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is unique due to the presence of both a hydroxymethyl group and a prop-2-enyl group on a cyclopentanone ring
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-5-9(7-10)6-3-4-8(9)11/h2,10H,1,3-7H2 |
Clé InChI |
KJVOAOZNEGCSKT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


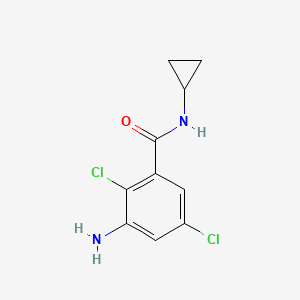
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
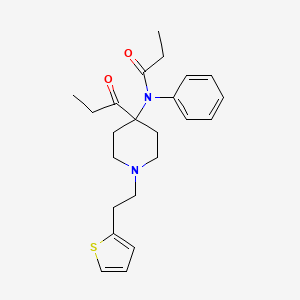
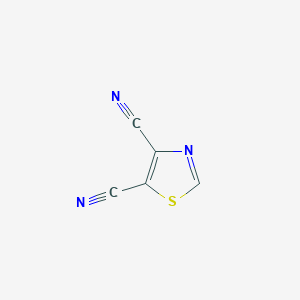
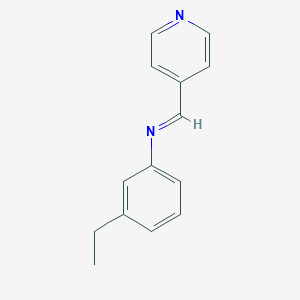
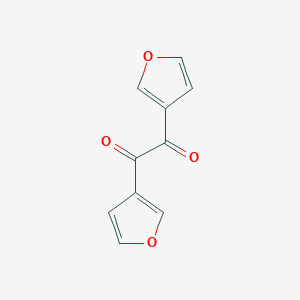

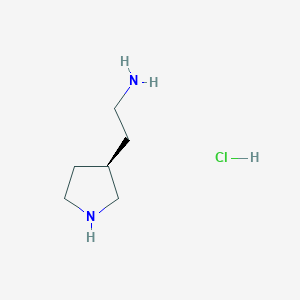
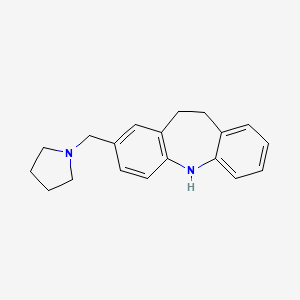



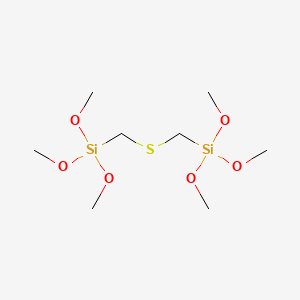
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
